

Comprehensive Purity Assessment of 2-(4-Methylphenoxy)-5-nitropyridine: A Methodological Comparison

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Compound of Interest

Compound Name:	2-(4-Methylphenoxy)-5-nitropyridine
CAS No.:	28232-34-0
Cat. No.:	B3121268

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Executive Summary & Identification Protocol

2-(4-Methylphenoxy)-5-nitropyridine is a critical intermediate in the synthesis of agrochemicals (specifically pyridine-based herbicides like Diflufenican analogs) and pharmaceutical candidates targeting kinase pathways. Its purity is paramount because residual phenolic impurities can act as chain terminators or catalyst poisons in subsequent cross-coupling steps.

Crucial Note on Chemical Identity

A discrepancy often exists in vendor catalogs regarding this compound. You must verify your material against the specific chemical structure, not just the CAS number, as errors are common in aggregated databases.

Feature	Target Compound	Common Precursor (Often Confused)
Chemical Name	2-(4-Methylphenoxy)-5-nitropyridine	2-Chloro-3-methyl-5-nitropyridine
Correct CAS	28232-34-0	22280-56-4
Formula	C ₁₂ H ₁₀ N ₂ O ₃	C ₆ H ₅ ClN ₂ O ₂
Key Structural Feature	Ether linkage (-O-) between Pyridine and Toluene rings	Chlorine atom directly on Pyridine ring

Guidance: This guide focuses on the purity confirmation of the Ether (C₁₂H₁₀N₂O₃). If your Certificate of Analysis (CoA) lists CAS 22280-56-4 but claims to be the ether, proceed with caution and prioritize qNMR for absolute structural verification.

Impurity Profiling & Fate Mapping

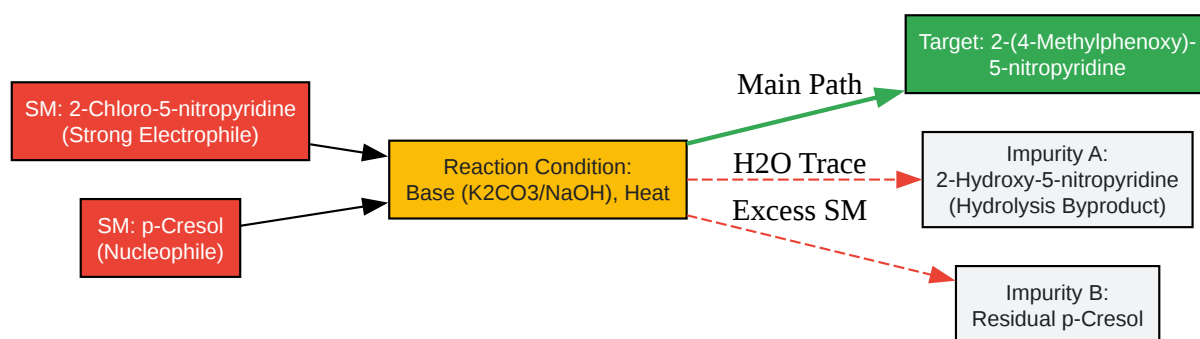
To select the correct analytical method, one must understand the "Impurities of Origin." The synthesis typically involves a nucleophilic aromatic substitution (

) of 2-chloro-5-nitropyridine with

-cresol.

Diagram 1: Impurity Fate Mapping

This diagram traces the origin of potential impurities to determine which analytical method can best detect them.



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Caption: Figure 1: Synthetic pathway showing the origin of critical impurities (Hydrolysis products and unreacted starting materials) that define the required selectivity of the analytical method.

Comparative Analysis of Purity Methods

We compare the two most robust methodologies: HPLC-UV/MS (The Industrial Workhorse) and Quantitative NMR (qNMR) (The Absolute Truth).

Feature	Method A: HPLC-UV (Reverse Phase)	Method B: 1H-qNMR (Internal Standard)
Principle	Separation based on polarity (hydrophobicity).	Molar ratio of protons relative to a standard.
Primary Strength	Sensitivity: Detects trace impurities <0.05%.	Accuracy: Absolute purity without a reference standard of the analyte.
Weakness	Requires response factors (RRF) for accurate impurity quantification.	Lower sensitivity (LOD ~0.5%); requires >10mg sample.
Selectivity	Excellent for separating p-cresol (phenolic) from the ether.	Excellent for distinguishing structure (Pyridine vs Benzene protons).
Throughput	High (Automated sequences).	Low (Manual preparation/processing).
Best Use Case	Routine QC: Batch release, stability testing.	Reference Standard Certification: Assigning purity to a "Primary Standard."

Expert Insight:

Use qNMR initially to characterize your "In-House Reference Standard." Once the absolute purity is established (e.g., 99.4%), use that standard to calibrate your HPLC method for routine

batch testing. This "Orthogonal Approach" is the gold standard in pharmaceutical development (ICH Q6A).

Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

Designed to separate the highly polar hydrolysis product (2-hydroxy-5-nitropyridine) from the lipophilic target ether.

System: Agilent 1200/1260 or equivalent with DAD. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile (ACN).

Gradient Program:

Time (min)	% Mobile Phase B	Flow Rate (mL/min)	Comment
0.0	30%	1.0	Initial Hold
2.0	30%	1.0	Isocratic for polar impurities
15.0	90%	1.0	Linear Ramp to elute Target
18.0	90%	1.0	Wash
18.1	30%	1.0	Re-equilibration

| 23.0 | 30% | 1.0 | End |

Detection: UV at 290 nm (Optimized for nitropyridine absorption) and 210 nm (for p-cresol detection). Sample Prep: Dissolve 10 mg sample in 10 mL ACN (1.0 mg/mL).

Self-Validation Check:

- Resolution (Rs): Ensure Rs > 2.0 between p-cresol (RT ~5 min) and Target (RT ~12 min).

- Tailing Factor: Target peak should be < 1.5 . If tailing occurs, increase buffer strength or check column age.

Method B: Quantitative NMR (qNMR)

The absolute method for assigning potency.

Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker/Jeol). Solvent: DMSO-

(Preferred for solubility) or CDCl₃

. Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.

- Why Maleic Acid? It has a singlet at ~ 6.3 ppm (in DMSO), which sits in a clean window between the aliphatic methyl (~ 2.3 ppm) and aromatic (~ 7.0 - 9.2 ppm) regions of the target.

Protocol:

- Weighing: Accurately weigh ~ 15 mg of Sample () and ~ 10 mg of Internal Standard () into the same vial using a micro-balance (precision ± 0.01 mg).
- Dissolution: Add 0.7 mL DMSO- . Vortex until fully dissolved.
- Acquisition Parameters:
 - Pulse Angle: 90°
 - Relaxation Delay (D1): 60 seconds (Critical! Must be $> 5 T_1$ to ensure full relaxation for quantitative accuracy).
 - Scans: 16 or 32.
 - Spectral Width: -2 to 14 ppm.

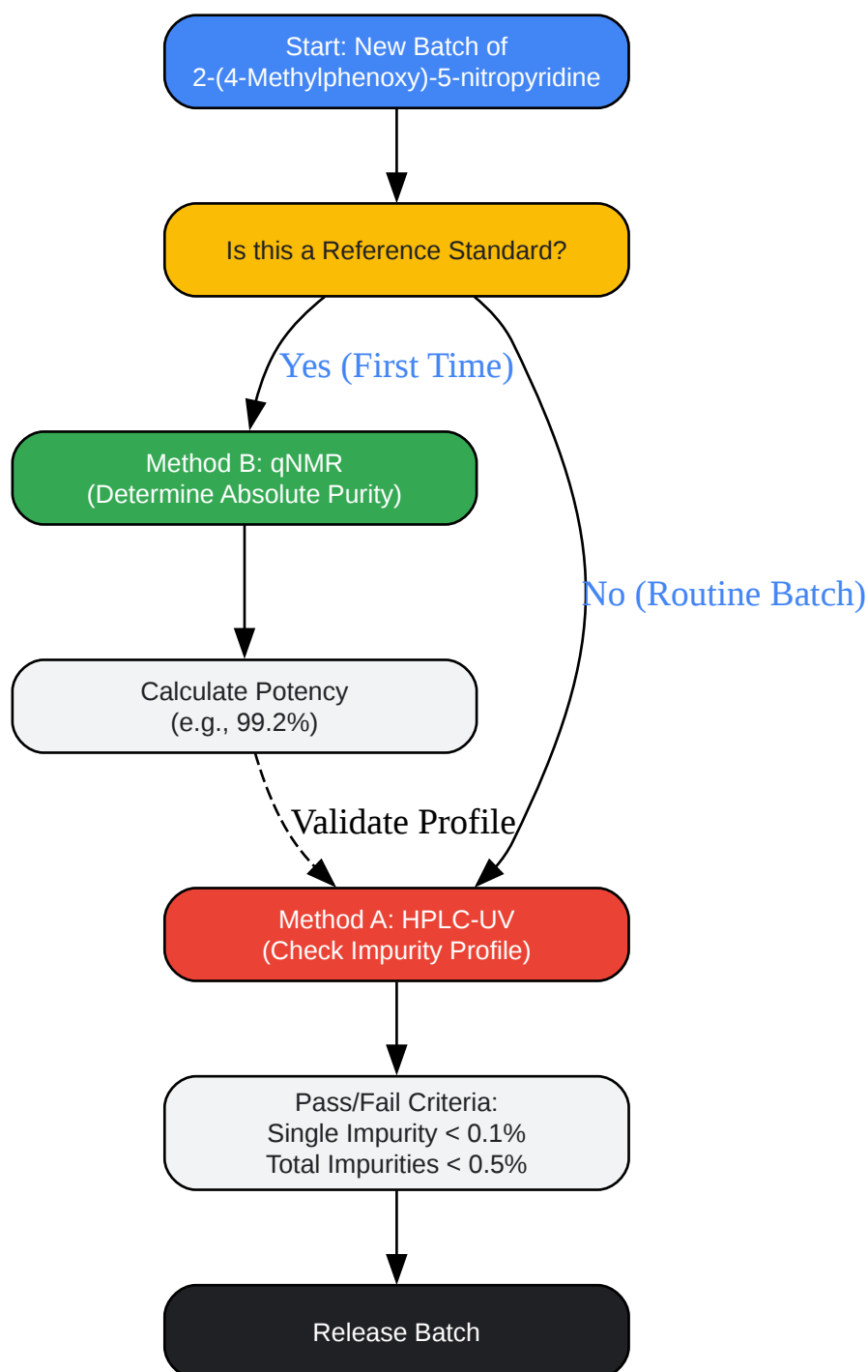
Calculation:

- : Integrated Area
- : Number of protons (Target Methyl = 3; Maleic Acid = 2)
- : Molecular Weight (Target = 230.22; Maleic Acid = 116.07)
- : Mass weighed
- : Purity of Internal Standard

Analytical Decision Workflow

Diagram 2: Purity Confirmation Logic

Follow this logic to ensure regulatory compliance and scientific rigor.



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Caption: Figure 2: Decision matrix for selecting between qNMR (Absolute Quantification) and HPLC (Impurity Profiling) based on the stage of development.

References

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Sources

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